Cas no 33069-62-4 (Paclitaxel)
El paclitaxel es un agente quimioterapéutico de la clase de los taxanos, ampliamente utilizado en el tratamiento de diversos tipos de cáncer, como el cáncer de mama, ovario y pulmón. Su mecanismo de acción principal consiste en estabilizar los microtúbulos celulares, inhibiendo su despolimerización y bloqueando así la división celular, lo que lleva a la apoptosis de las células cancerosas. Una de sus principales ventajas es su eficacia en tumores resistentes a otros tratamientos. Además, su formulación en nanopartículas (como en el caso de Abraxane) mejora su solubilidad y biodisponibilidad, reduciendo la necesidad de solventes potencialmente tóxicos. Su perfil farmacocinético y su capacidad para sinergizar con otros agentes antitumorales lo convierten en una herramienta valiosa en oncología.

Paclitaxel structure
Nombre del producto:Paclitaxel
Número CAS:33069-62-4
MF:C47H51NO14
Megavatios:853.906
MDL:MFCD00869953
CID:54005
PubChem ID:24277878
Paclitaxel Propiedades químicas y físicas
Nombre e identificación
-
- Paclitaxel
- N-BENZYL-BETA-PHENYLISOSERINE ESTER
- PACLITAXEL, TAXUS BREVIFOLIA
- PACLITAXEL, TAXUS SPECIES
- PACLITAXOL
- TAXOL(TM)
- taxol a
- TAXOL EQUIVALENT
- PACLITAXEL(P)
- PACLITAXEL(P) PrintBack
- PACLITAXEL(RG)
- Paclitaxel(Taxol)
- PACLITAXEL,Taxol
- Taxol
-  
- (-)-Paclitaxel
- ABI 007
- Capxol
- DHP 107
- EMPAC
- NK 105
- Onxal
- taxal
- TAXUS
- Desmocap11
- 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxete benzenepropanoic acid deriv.
- BSPBio_002614
- IDI1_000441
- Spectrum5_001491
- KBioGR_000492
- KBio2_002016
- Pharmakon1600-01503908
- NCGC00024995-10
- Spectrum4_001197
- HMS3676G15
- HMS1922K08
- BRD-A28746609-001-05-7
- KBio2_005628
- AKOS015960460
- UPCMLD-DP108:001
- Bio1_000362
- SDCCGMLS-0066823.P001
- SR-01000597377-1
- KBio3_000904
- AB00172230_04
- SR-01000597377
- LMPR0104390001
- KBio1_000441
- NSC-758645
- SDCCGSBI-0051168.P004
- Bio2_000416
- [2aR-[2a?,4?,4a?,6?,9?(?R*,?S*),11?,12?,12a?,12b?]]-?-(Benzoylamino)-?-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester benzenepropanoic acid
- BP-23960
- T 7402
- HMS1792J13
- SPECTRUM1503908
- HMS1362J13
- IDI1_002171
- NCGC00024995-06
- KBio3_000903
- AB00172230-03
- KBioSS_002016
- LP01201
- NCGC00024995-03
- BRD-A28746609-001-04-0
- SCHEMBL788187
- NCGC00024995-43
- NCGC00024995-05
- AKOS015894977
- HMS501G03
- CCG-40266
- KBioSS_000492
- CHEMBL48
- NS00003967
- KBio2_003060
- NCGC00024995-08
- AC-675
- Bio2_000896
- NINDS_000441
- KBioGR_001893
- Paclitaxel (Taxol)
- NCGC00024995-13
- NCGC00024995-02
- KBio2_004584
- HMS2093K15
- HMS3412G15
- AS-11004
- Spectrum_001536
- NSC758645
- SMP1_000228
- SBI-0051168.P003
- BSPBio_001152
- EU-0101201
- s1150
- NCGC00024995-07
- P1632
- KBio3_001834
- UPCMLD-DP108:002
- C07394
- NCGC00024995-09
- NCGC00024995-04
- Lopac0_001201
- SPBio_000943
- BRD-A28746609-001-02-4
- DivK1c_000441
- KBio2_000492
- Spectrum2_000872
- KBio2_007152
- Bio1_000851
- Spectrum3_001057
- Bio1_001340
- AB00172230_05
- Probes2_000350
- HMS1990J13
- Genexol-PM
- PACLITAXEL [EP MONOGRAPH]
- ABI-007
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-(benzoylamino)-alpha-hydroxybenzenepropanoate
- 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXAHYDROXY-TAX-11-EN-9-ONE 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYL-ISOSERINE
- OncoGel
- Anzatax
- BRD-K62008436-001-03-1
- HMS3712O12
- 3PPC5TL76P
- Nanotaxel
- KBioGR_002509
- CAS-33069-62-4
- L01CD01
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro 4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano 5Hcyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate,
- CHEBI:45863
- Cypher select
- (NAB)-Paclitaxel
- AB00513812-03
- ABRAXANE COMPONENT PACLITAXEL
- 5beta,20-Epoxy-1,2 alpha, 4,7beta, 10beta, 13alpha-hexahydroxy tax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R, 3S)-N-benzoyl-3-phenylisoserine
- Cynviloq
- NCGC00164367-04
- MBT 0206
- CHEMBL428647
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Paclitaxel-SSMM-VIP
- Ebetaxel
- NCGC00164367-01
- (2alpha,5beta,7beta,10beta,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- HMS2090D07
- PACLITAXEL [JAN]
- BRD-K62008436-001-05-6
- Paclitaxel,(S)
- SMR000857385
- 7,4]benz[1,2-b]oxete,benzenepropanoic acid deriv.
- PACLITAXEL [USP MONOGRAPH]
- NSC-125973
- DRG-0190
- Paclitaxel [USAN:USP:INN:BAN]
- Bris Taxol
- Paclical
- P-SSMM-VIP
- Taxus Express
- PACLITAXEL [VANDF]
- SDP-013
- BENZENEPROPANOIC ACID, .BETA.-(BENZOYLAMINO)-.ALPHA.-HYDROXY-, (2AR,4S,4AS,6R,9S,11S,12S,12AR,12BS)-6,12B-BIS(ACETYLOXY)-12-(BENZOYLOXY)-2A,3,4,4A,5,6,9,10,11,12,12A,12B-DODECAHYDRO-4,11-DIHYDROXY-4A,8,13,13-TETRAMETHYL-5-OXO-7,11-METHANO-1H-CYCLODECA(3,4)BENZ(1,2-B)OXET-9-YL ESTER, (.ALPHA.R,.BETA.S)-
- GS-6554
- KBio2_002509
- D00491
- Yewtaxan
- nab-paclitaxel
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- SCHEMBL3976
- Q-201533
- Paclitaxel, from Taxus brevifolia, >=95% (HPLC), powder
- Q423762
- Genaxol
- Pacligel
- Paclitaxel, from Taxus yannanensis, powder
- Infinnium
- PACLITAXEL [GREEN BOOK]
- Taxol (Paclitaxel)
- CCRIS 8143
- P88XT4IS4D
- Taxol (TN) (Bristol Meyers)
- PACLITAXEL [WHO-DD]
- BIDD:PXR0046
- HSDB 6839
- PACLITAXELPACLITAXEL
- MLS002695976
- Genetaxyl
- ,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.
- DTS-301
- TAX-11-EN-9-ONE, 5BETA,20-EPOXY-1,2ALPHA,4,7BETA,10BETA,13ALPHA-HEXAHYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- DTXCID603413
- PACLITAXEL (EP MONOGRAPH)
- Tax-11-en-9-one,20-epoxy-1,2.alpha.,4,7.beta., 10.beta.,13.alpha.- hexahydroxy-, 4,10-diacetate 2- benzoate,13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- EN300-117275
- Nanoxel
- PACLITAXEL [MART.]
- Paclitaxel, from semisynthetic (from Taxus sp.), >=97%
- TaxAlbin
- PACLITAXEL [HSDB]
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12
- DHP-208
- KBio3_002987
- Paclitaxel natural for peak identification, European Pharmacopoeia (EP) Reference Standard
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2a-alpha,4-beta,4a-beta,6-beta,9-alpha(alpha-R*,beta-S*),11-alpha,12-alpha,12a-alpha, 12b-alpha))-
- Coroflex Please
- NCGC00164367-03
- PACLITAXEL [MI]
- AKOS015969673
- Tocosol Paclitaxel
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha- hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
- Tox21_112107
- Plaxicel
- 1203669-79-7
- PACLITAXEL (MART.)
- IG 001
- MFCD00869953
- EndoTAG-1
- Sindaxel
- NCGC00164367-10
- Paclitaxel, European Pharmacopoeia (EP) Reference Standard
- BMS-181339-01
- paclitaxelum
- Pacliex
- HY-B0015
- M02242
- (2beta,5beta,7alpha,8alpha,10alpha,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- AB00513812-02
- PACLITAXEL (USP-RS)
- NK-105
- Cyclopax
- PACLITAXEL (USP MONOGRAPH)
- Prestwick3_000155
- Taxus Liberte
- AKOS007930675
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaS)-
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate
- ORAXOL COMPONENT PACLITAXEL
- NSC-745099
- HMS2095O12
- Liposome-entrapped paclitaxel easy-to-use
- N88686
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate
- EndoTAG 1
- SR-01000075350
- ABI-007 COMPONENT PACLITAXEL
- NSC 125973
- PACLITAXEL (USP IMPURITY)
- BMS-181339
- ANX-513
- CS-1145
- Taxol, Bris
- PACLITAXEL IMPURITY L [EP IMPURITY]
- RCINICONZNJXQF-MZXODVADSA-N
- Paclitaxel protein-bound particles for injectable suspension (albumin-bound)
- 33069-62-4
- Nova-12005
- Benzenepropanoic acid, 6,12b-bis(acetyl oxy)-12-(benzoyloxy)- 2a,3,4,4a,5,6,9,10,11,12,12a,12b,- dodecahydro-4,11- dihydroxy-4a,8,13,13-tetramethyl-5-oxo- 7,11-methano- 1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR- [2a.alpha.,4.beta.,4a.beta.,6.beta.,9.alpha.(alpha. R*,.beta.S*),11.alpha.,12.alpha.,12a.alpha.,12b.alpha.]]-
- PACLITAXEL [INN]
- Paxene
- 4alpha,10beta-bis(acetyloxy)-13alpha-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- PACLITAXEL [ORANGE BOOK]
- BDBM50001839
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13
- 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Xorane
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate, 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- KBio2_005077
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- NCGC00164367-05
- -cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(aR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- MEGxp0_001940
- Paxoral
- (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-Diacetoxy-2-benzoyloxy-5,20-epoxy-1,7-dihydroxy-9-oxotax-11-en-13-yl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate
- Paclitaxel, Pharmaceutical Secondary Standard; Certified Reference Material
- MLS002154218
- SR-01000075350-3
- LEP-ETU
- PACLITAXEL [USAN]
- SR-01000075350-7
- 5beta,20-Epoxy-1,2-alpha,4,7beta,10beta,13alpha-hexahydroxytax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- QW-8184
- Paclitaxel, United States Pharmacopeia (USP) Reference Standard
- DHP-107
- BPBio1_000320
- MPI-5018
- BRD-K62008436-001-22-1
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl]benzoate
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
- Zisu
- MBT-0206
- NCI60_000601
- Paxceed
- Taxus stent
- CCG-220155
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H
- 4alpha,10beta-bis(acetyloxy)-13alpha-((2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy)-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- UNII-P88XT4IS4D
- Paclitaxel, Antibiotic for Culture Media Use Only
- [diacetoxy-[(2R,3S)-3-benzamido-2-hydroxy-3-phenyl-propanoyl]oxy-dihydroxy-tetramethyl-oxo-[?]yl] benzoate
- Benzenepropanoic acid, b-(benzoylamino)-.alpha.-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (aR,bS)-
- DTXSID9023413
- Intaxel
- AKOS025312303
- NSC125973
- ACon1_002231
- Paclitaxel semi-synthetic for system suitability, European Pharmacopoeia (EP) Reference Standard
- Padexol
- PACLITAXEL [EMA EPAR]
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- Paclitaxel semi-synthetic for peak identification, European Pharmacopoeia (EP) Reference Standard
- Paclitaxel; 5beta,20-Epoxy-1,7beta-dihydroxy-9-oxotax-11-ene-2alpha,4,10beta,13alpha-tetrayl 4,10-diacetate 2-benzoate 13-[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate]; Taxol; Docetaxel Anhydrous Impurity F; Docetaxel Impurity F
- Abraxane (albumin-bound suspension)
- DB01229
- KBio2_007645
- cMAP_000068
- Paclitaxel (taxus canadensis)
- QW 8184
- Abraxane
- BMS 181339-01
- PACLITAXEL [USP-RS]
- SR-01000075350-9
- OAS-PAC-100
- GTPL2770
- ABI 007 COMPONENT PACLITAXEL
- Genexol
- Paclitaxel, From Taxus brevifolia, 95%
- NCGC00164367-02
- BSPBio_000290
- SR-01000075350-6
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine (8CI)
- 1ST000431
- Paclitaxel (JAN/USP/INN)
- Abraxane (TN)
- SR-01000075350-1
- HMS2231A16
- 4,7beta,10beta-tris(acetyloxy)-13alpha-[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- LipoPac
- ,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- (9CI)
- NAB-PACLITAXEL COMPONENT PACLITAXEL
- TAXOL (TN)
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (aR,bS)-b-(benzoylamino)-a-hydroxybenzenepropanoate
- Paclitaxel (USAN:USP:INN:BAN)
- Onxol
- Mitotax
- KBioSS_002517
- AB00513812
- NSC745099
- Abraxane I.V. Suspension
- TAX-11-EN-9-ONE, 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXA-HYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- PACLITAXEL [USP IMPURITY]
- Epitaxol
- MLS001097642
- SMR000578108
- 7-epi-Taxol
- Taxol; Paclitaxel
- MLSMR
- Paclitaxel natural for peak identification
- Paclitaxel?
-
- MDL: MFCD00869953
- Renchi: InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
- Clave inchi: RCINICONZNJXQF-MZXODVADSA-N
- Sonrisas: O=C(C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(O[C@@H]3C(C)=C([C@@H](OC(C)=O)C([C@@]4(C)[C@]([C@@](CO5)(OC(C)=O)[C@@]5([H])C[C@@H]4O)([H])[C@@H]6OC(C7=CC=CC=C7)=O)=O)C(C)(C)[C@@]6(O)C3)=O)O
- Brn: 1420457
Atributos calculados
- Calidad precisa: 853.330955g/mol
- Carga superficial: 0
- XLogP3: 2.5
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 14
- Cuenta de enlace giratorio: 14
- Masa isotópica única: 853.330955g/mol
- Masa isotópica única: 853.330955g/mol
- Superficie del Polo topológico: 221Ų
- Recuento de átomos pesados: 62
- Complejidad: 1790
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 11
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: 6
- Carga superficial: 0
- Peso molecular: 853.9
Propiedades experimentales
- Stability Shelf Life: Bulk: Bulk samples stored at room temperature for 30 days showed no TLC or HPLC decomposition as indicated by UV absorption The bulk compound stored at 60 oC for three weeks also showed no decomposition After four weeks very minor decomposition was detected by TLC Ultraviolet Absorption : (MeOH) max = 227 2nm E = 28,500 - 30,900 High Performance Liquid Chromatography : Column: IBM ODS, 5um 46 x 250mm Mobile Phase: 63% MeOH/37% water Flow Rate: 1.0 mL/min Detection: UV at 230 nm Sample Preparation: Dissolve approximately 6 mg sample in 10 mL methanol Mix 1 mL of this solution with 1 mL of internal standard solution Internal Standard: 20 mg Paraben in 25 mL methanol Retention Volume: 19.3 mL (NSC 125973) 7.7 mL (I.S.)
- Color / forma: Powder
- Denso: 0.2
- Punto de fusión: 213-216 ºC
- Punto de ebullición: 957.1°C at 760 mmHg
- Punto de inflamación: 9℃
- índice de refracción: -49 ° (C=1, MeOH)
- Disolución: methanol: 50 mg/mL, clear, colorless
- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 221.29000
- Logp: 4.12660
- Lambda Max: 227(MeOH)(lit.)
- Rotación específica: -49° - -54° (c=1, MeOH)
- Merck: 6982
- Disolución: Not determined
Paclitaxel Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H318,H361f,H341,H332,H312,H302,H335,H315,H334,H317
- Declaración de advertencia: P280,P305+P351+P338,P260,P261,P342+P311
- Número de transporte de mercancías peligrosas:1544
- Wgk Alemania:3
- Código de categoría de peligro: R40;R41
- Instrucciones de Seguridad: S22; S26; S36/37/39; S45
- Código F de la marca fuka:10-21
- Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
- Rtecs:DA8340700
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:Ⅲ
- Categoría de embalaje:III
- Categoría de embalaje:III
- Condiciones de almacenamiento:4°C, protect from light
- Nivel de peligro:6.1(b)
- Términos de riesgo:R40; R41
- Nivel de peligro:6.1
- Período de Seguridad:6.1(b)
Paclitaxel Datos Aduaneros
- Código HS:2932999021
- Datos Aduaneros:
China Customs Code:
2932999021
Paclitaxel PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 932649-5MG |
Paclitaxel, 99.5%, a naturally occurring antineoplastic agent, stabilizes tubulin polymerization, resulting in arrest at the G2/M phase of the cell cycle and apoptotic cell death |
33069-62-4 | 99.5% | 5MG |
¥ 1015 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GQ718-100mg |
Paclitaxel |
33069-62-4 | 99%,BR, | 100mg |
¥186.0 | 2022-06-10 | |
Key Organics Ltd | GS-6554-1G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 1g |
£597.00 | 2025-02-08 | |
Key Organics Ltd | GS-6554-0.5G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 0.5g |
£336.00 | 2025-02-08 | |
LKT Labs | P0092-1 mg |
Paclitaxel, from Taxus yunnanensis |
33069-62-4 | ≥98% | 1mg |
$51.20 | 2023-07-10 | |
LKT Labs | P0093-5 mg |
Paclitaxel, semi-synthetic |
33069-62-4 | ≥98% | 5mg |
$81.90 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36050-250mg |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diy |
33069-62-4 | 250mg |
¥238.0 | 2021-09-08 | ||
MedChemExpress | HY-B0015-10mM*1 mL in DMSO |
Paclitaxel |
33069-62-4 | 99.96% | 10mM*1 mL in DMSO |
¥572 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0968-500 mg |
Paclitaxel |
33069-62-4 | 99.83% | 500MG |
¥4717.00 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016928-0.1g |
Paclitaxel |
33069-62-4 | ≥98% | 0.1g |
¥80.0 | 2023-09-15 |
Paclitaxel Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:33069-62-4)Paclitaxel
Número de pedido:A852558
Estado del inventario:in Stock/in Stock/in Stock/in Stock
Cantidad:5g/10g/25g/100g
Pureza:99%/99%/99%/99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:41
Precio ($):276.0/539.0/1210.0/4664.0
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
(CAS:33069-62-4)Paclitaxel
Número de pedido:CRN0612
Estado del inventario:in stock
Cantidad:5mg/20mg/50mg
Pureza:≥98%
Información sobre precios actualizada por última vez:Friday, 14 March 2025 10:55
Precio ($):
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
(CAS:33069-62-4)Paclitaxel
Número de pedido:TB00371
Estado del inventario:in Stock
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureza:>98%
Información sobre precios actualizada por última vez:Tuesday, 21 January 2025 17:56
Precio ($):price inquiry
Paclitaxel Literatura relevante
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Clasificación relacionada
- diterpenoides
- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos sustancias estándar
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Taxanos y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos diterpenoides Taxanos y derivados
33069-62-4 (Paclitaxel) Productos relacionados
- 78432-77-6(10-Deacetyltaxol)
- 71610-00-9(Cephalomannine)
- 32981-86-5(10-Deacetylbaccatin III)
- 23180-57-6(Paeoniflorin)
- 27548-93-2(Baccatin III)
- 90332-63-1(10-Deacetyl-7-xylosyl paclitaxel)
- 20830-81-3(Daunomycin)
- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)
- 77-06-5(Gibberellic acid)
- 114915-14-9(7,10-o-Ditroc docetaxel)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:33069-62-4)Paclitaxel

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:33069-62-4)Paclitaxel

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe